2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride

説明

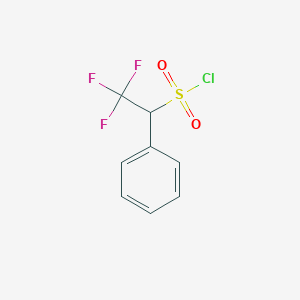

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride (CAS 1601704-23-7) is a fluorinated sulfonyl chloride with the molecular formula C₈H₆ClF₃O₂S and a molecular weight of 258.65 g/mol . Structurally, it features a phenyl group attached to a trifluoroethyl-sulfonyl chloride moiety, combining aromatic and electron-withdrawing fluorine substituents. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to prepare sulfonamides, sulfonate esters, and catalysts . The compound is currently listed as out of stock but is available through global suppliers in China, the U.S., India, and Germany .

特性

IUPAC Name |

2,2,2-trifluoro-1-phenylethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O2S/c9-15(13,14)7(8(10,11)12)6-4-2-1-3-5-6/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXRRNCPWUOABIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(F)(F)F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1601704-23-7 | |

| Record name | 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: A common method for synthesizing 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride involves starting with 2,2,2-Trifluoro-1-phenylethane-1-thiol. This thiol is reacted with chlorine gas in the presence of acetic acid, leading to the formation of the desired sulfonyl chloride.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to ensure the final product meets industrial standards.

化学反応の分析

Types of Reactions: 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonyl thiols, respectively.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reaction conditions typically involve the use of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Oxidation and Reduction Reactions: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonyl Thiols: Formed by reaction with thiols.

科学的研究の応用

Synthetic Routes

The synthesis of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride typically involves the reaction of 2,2,2-Trifluoro-1-phenylethane-1-thiol with chlorine gas in the presence of acetic acid. This process can be optimized for industrial production through purification steps like recrystallization or distillation to achieve high yields and purity .

Organic Synthesis

The compound is extensively used as a reagent in organic synthesis. It participates in various chemical reactions:

- Substitution Reactions : The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of:

- Sulfonamides (from amines)

- Sulfonate Esters (from alcohols)

- Sulfonyl Thiols (from thiols)

These reactions are facilitated by using bases like triethylamine or pyridine to neutralize hydrochloric acid generated during the process.

Biological Applications

In biological research, this compound is employed for the modification of biomolecules such as proteins and peptides. This modification is crucial for studying their structure and function. Additionally, it has been investigated for potential pharmaceutical applications as a building block in drug development .

Medicinal Chemistry

The compound's electrophilic nature makes it a valuable intermediate in the synthesis of pharmaceuticals. It has been studied for its potential role in developing enzyme inhibitors and other therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in producing specialty chemicals and materials, including polymers and surfactants. Its unique properties contribute to enhanced performance in various applications .

Case Study 1: Protein Modification

A study demonstrated that this compound effectively modifies specific amino acid residues in proteins. This modification was used to elucidate structural changes in proteins upon ligand binding.

Case Study 2: Drug Development

Research involving this compound focused on synthesizing sulfonamide derivatives that exhibited promising activity against certain bacterial strains. The sulfonamide derivatives were evaluated for their antibacterial efficacy and showed significant potential as new therapeutic agents.

作用機序

The mechanism of action of 2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and readily reacts with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol products. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it more reactive compared to non-fluorinated analogs.

類似化合物との比較

Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)

Molecular Formula : CClF₃O₂S

Molecular Weight : 168.52 g/mol

Boiling Point : 29–32°C

Density : 1.583 g/mL

Key Differences :

- Simpler structure with a single trifluoromethyl group directly bonded to the sulfonyl chloride.

- Lower molecular weight and higher volatility due to the absence of a phenyl group.

- Widely used as a strong electron-withdrawing group in catalysis and as a precursor for trifluoromethanesulfonate (triflate) esters . Reactivity: Higher electrophilicity compared to non-fluorinated sulfonyl chlorides, but less steric hindrance than 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride due to the smaller trifluoromethyl group .

2-Phenylethane-1-sulfonyl Chloride (CAS 4025-71-2)

Molecular Formula : C₈H₉ClO₂S

Molecular Weight : 204.68 g/mol

Appearance : Powder

Key Differences :

- Lacks fluorine substituents, reducing electron-withdrawing effects and reactivity.

- Used in peptide synthesis and as a sulfonating agent in pharmaceuticals .

Reactivity : Less reactive in nucleophilic substitution reactions compared to fluorinated analogs due to lower electronegativity at the sulfonyl center .

Ethanesulfonyl Fluorides (e.g., 1,2,2,2-Tetrafluoroethanesulfonyl Fluoride)

Example CAS : 2127-74-4

Molecular Formula : C₂H₂F₄O₂S

Molecular Weight : 182.09 g/mol

Key Differences :

- Fluoride substituent instead of chloride, reducing reactivity in nucleophilic substitutions.

- Multiple fluorine atoms increase thermal and chemical stability, making these compounds suitable for applications in materials science and agrochemicals .

Reactivity : Sulfonyl fluorides are less reactive than sulfonyl chlorides but offer improved hydrolytic stability, enabling their use in "click chemistry" and bioconjugation .

Comparative Data Table

生物活性

2,2,2-Trifluoro-1-phenylethane-1-sulfonyl chloride is a sulfonyl chloride compound with significant potential in medicinal chemistry and biological applications. This article reviews its biological activity, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group attached to a phenyl ring and a sulfonyl chloride moiety. Its molecular formula is , and it has unique physicochemical properties that enhance its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile. The sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing it to modify proteins and other biomolecules. This reactivity can lead to inhibition or modulation of various enzymes and receptors.

Key Interactions

- Nucleophilic Attack : The sulfonyl chloride can react with nucleophiles such as amines and thiols, potentially leading to the formation of sulfonamides or other derivatives.

- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for drug development.

Biological Activity

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Properties : Research indicates that the compound exhibits antimicrobial activity against various bacterial strains. It has been shown to disrupt bacterial cell membranes, leading to cell lysis.

- Anticancer Potential : Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways. The trifluoromethyl group enhances lipophilicity, facilitating cellular uptake.

- Enzyme Modulation : The compound has been investigated for its ability to inhibit proteases and other enzymes critical for disease progression.

Case Studies

Several case studies have explored the biological implications of this compound:

Comparative Analysis

To understand the uniqueness of this compound in comparison to similar compounds, we can look at its structure-property relationships:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Trifluoromethyl + Phenyl + Sulfonyl Chloride | Antimicrobial, anticancer |

| Sulfonamide derivatives | Sulfonamide group | Antibacterial |

| Other sulfonyl chlorides | Varies (no trifluoromethyl) | Limited bioactivity |

Q & A

Q. What are the recommended methods for synthesizing 2,2,2-trifluoro-1-phenylethane-1-sulfonyl chloride, and how do reaction conditions influence yield?

Synthesis typically involves halogen exchange or sulfonylation of trifluoromethylated precursors. For example:

- Halogen exchange : Reacting trichloromethanesulfenyl chloride with hydrogen fluoride (HF) under controlled anhydrous conditions can replace chlorine with fluorine. This method requires inert atmospheres (e.g., N₂) to prevent hydrolysis .

- Sulfonylation : Treating phenyl trifluoroethyl intermediates with chlorosulfonic acid (ClSO₃H) at 0–5°C in dichloromethane generates the sulfonyl chloride. Excess reagents must be quenched with ice-water to isolate the product .

Key factors : Temperature control (<10°C) minimizes side reactions like sulfonate ester formation. Anhydrous solvents (e.g., DCM) prevent hydrolysis of the sulfonyl chloride group.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .

- Waste disposal : Collect aqueous quench solutions separately in halogenated waste containers. Neutralize residual acidity with sodium bicarbonate before disposal .

- Storage : Store in amber glass vials under argon at –20°C to prevent moisture absorption and thermal degradation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- NMR spectroscopy : ¹⁹F NMR is critical for confirming trifluoromethyl group integrity (δ ≈ -60 to -70 ppm). ¹H NMR should show phenyl proton resonances at δ 7.5–8.0 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]⁺ for C₈H₅F₃O₂SCl, expected m/z ≈ 277.95) .

- Titration : Use argentometric titration to quantify active chloride content (>95% purity) .

Q. What are the common reaction pathways involving this sulfonyl chloride?

- Sulfonamide formation : React with amines (e.g., aniline) in THF at room temperature. Use triethylamine (TEA) as a base to absorb HCl byproducts .

- Esterification : Treat with alcohols (e.g., methanol) in pyridine to form sulfonate esters. Monitor reaction progress via TLC (Rf ≈ 0.5 in hexane:EtOAc 3:1) .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the sulfonyl chloride moiety?

The –CF₃ group enhances electrophilicity at the sulfur center, accelerating nucleophilic substitution reactions (e.g., with amines). Computational studies (DFT) show a reduced energy barrier (~15 kcal/mol) for sulfonamide formation compared to non-fluorinated analogs. Solvent polarity further modulates reactivity: reactions in acetonitrile proceed 2× faster than in toluene .

Q. What strategies mitigate hydrolysis during long-term storage or aqueous-phase reactions?

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Conflicting solubility profiles (e.g., in DMSO vs. DCM) arise from polymorphic variations or residual solvents. Standardize testing via:

- Gravimetric analysis : Dissolve 100 mg in 1 mL solvent, filter undissolved material, and evaporate to constant weight .

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions affecting solubility .

Q. What advanced analytical techniques are suitable for studying its degradation byproducts?

Q. How can computational modeling predict its reactivity in novel reaction systems?

- DFT calculations : Optimize transition states for sulfonate ester formation using Gaussian09 with B3LYP/6-31G* basis sets. Compare activation energies across solvents .

- MD simulations : Simulate interaction dynamics with biomacromolecules (e.g., enzymes) to design targeted inhibitors .

Q. What derivatization strategies enable the synthesis of fluorinated analogs for structure-activity studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。